The table below summarizes the basic identifying information for this compound:
| Property | Description |
|---|---|
| Chemical Name | C.I. This compound [1] |
| CAS Registry Number | 119509-49-8 [2] [1] |
| Chemical Class | Azo metal complex dye [1] |
| Common Applications | Textile dye (brown) [1] |
This compound has been used in scientific research, particularly in studies on photodegradation, which is a process to break down dyes in wastewater [3] [4] [5]. The experimental workflows from these studies can guide how its absorbance profile is analyzed.
The following diagram illustrates the general workflow for monitoring dye photodegradation using UV-Visible spectroscopy, as applied in the research on this compound.
In these studies, researchers used Ultraviolet-Visible Diode Array Detection (UV-Vis-DAD) to monitor the degradation process [3]. A powerful data analysis technique called Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) was applied to the spectral data to resolve the concentration and spectral profiles of the original dye and its degradation products, even when their spectra overlapped [3].
A notable finding was that This compound was consistently the most persistent dye in a mixture with Acid Red 97 and Acid Orange 61, meaning it degraded more slowly under the same conditions [4] [5].
Since the core data you requested is not publicly available, here are concrete steps you can take:
The table below summarizes the available information for Acid Brown 425.
| Property | Information |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 119509-49-8 [1] [2] |
| Synonyms | C.I. This compound, Everacid Brown EG, Sandoderm Brown G [1] [2] |
| Molecular Formula | Not specified in search results |
| Molecular Weight | Not specified in search results |
| IUPAC Name | The provided IUPAC name was not verified in search results |
Several suppliers for this compound are listed, primarily based in China [1] [2]. One supplier notes that the product is a brown substance and that its sale may be restricted due to patent regulations [2].
Since specific experimental data for this compound is unavailable, I've created a generic workflow diagram for characterizing a chemical compound. You can adapt this DOT script as a starting point for your specific experimental plans.
Generic workflow for chemical characterization
The diagram outlines key stages like structural elucidation and property analysis. The labeldistance=2.5 attribute ensures edge labels are clearly positioned [3].
Key Properties of Acid Brown 425 this compound (CAS No. 119509-49-8) is an acid dye used in industrial processes such as tanning [1] [2]. In adsorption studies, it is often investigated alongside other acid dyes like Acid Red 97 and Acid Orange 61 to understand competitive adsorption behaviors [3] [1] [2].
Adsorption Characteristics and Isotherm Models The adsorption of this compound onto activated carbon has been modeled using various isotherms. The following table summarizes the key findings from the literature:
| Model/Parameter | Findings for this compound Adsorption |
|---|---|
| Freundlich Model | Provided the best fit for the experimental isotherm data in a single-dye system [3]. |
| Isotherm Shape | Exhibited an S-type isotherm in single-dye systems, as per Giles classification [3]. |
| Adsorption Capacity | Varies based on system conditions. In a mixed-dye system, its adsorption was lower than Acid Red 97 but higher than Acid Orange 61 [2]. |
| Kinetic Model | The adsorption rate for acid dyes on activated carbon conformed to pseudo-second-order kinetics [3]. |
Critical Considerations for Experimental Design
This protocol outlines the procedure for conducting batch adsorption experiments for this compound, adaptable for both single and mixed-dye systems.
1. Materials Preparation
2. Batch Adsorption Experiment Workflow The following diagram illustrates the core experimental workflow.
3. Experimental Procedure
4. Data Analysis and Modeling
After data collection, follow this pathway to model and interpret your results.
Abstract: This note consolidates research on degrading Acid Brown 425, an acid dye, in synthetic wastewater. Experimental data indicates that This compound is more persistent than other co-present acid dyes like Acid Red 97 and Acid Orange 61 [1] [2]. Effective removal has been demonstrated through photodegradation and electrocoagulation processes.
The core challenge in treating this compound is its relative resilience. In a mixed solution, it consistently degraded at a slower rate compared to Acid Red 97 and Acid Orange 61 under identical photodegradation conditions [1] [2].
The table below summarizes the influential variables and optimal conditions identified for two different treatment methods:
| Treatment Method | Key Influential Variables | Optimal Conditions / Findings | Efficiency |
|---|
| Photodegradation (H₂O₂/UV) [1] [2] | • Presence/Concentration of H₂O₂ • pH • Dye Concentration | • H₂O₂ is the most critical variable • Can proceed effectively without a catalyst (e.g., TiO₂) • A second-order model fits the degradation process | Not quantified | | Electrocoagulation (Al electrodes) [3] | • pH • Current • Reaction Time • Electrolyte Concentration | • pH: 7.5 • Current: 0.09 A • Time: 60 min • NaCl: 3 g/L • Electrode Distance: 2 cm | Color Removal: 92.3% (for overall wastewater color) |
Protocol 1: Photodegradation using H₂O₂/UV
This method uses ultraviolet light with hydrogen peroxide to generate hydroxyl radicals for dye degradation [1] [2].
Protocol 2: Electrocoagulation using Aluminum Electrodes
This method uses a direct current to dissolve sacrificial aluminum electrodes, generating Al³⁺ ions that form coagulants to remove pollutants [3].
The following diagram outlines a logical workflow for developing a treatment strategy for this compound, integrating the insights from the available research.
The presented protocols offer a starting point for treating this compound. The finding that it is the most persistent dye in a mixture suggests that treatment processes must be optimized specifically for its removal [1] [2]. The electrocoagulation process, while effective, requires optimization to balance high removal efficiency with energy consumption [3].
Significant knowledge gaps remain. Future research should investigate:
The table below summarizes the key identifying information for this compound from the search results:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 119509-49-8 [1] [2] |
| C.I. Index | This compound [2] |
| Common Synonyms | Sandoderm Brown G; Everacid Brown EG [1] |
| Recommended Applications | Wool, nylon, silk, leather (shoe uppers, upholstery, garments), paper, and ink [3]. |
One research paper highlights a specific behavioral characteristic of this dye: in the simultaneous photodegradation of a mixture of dyes, This compound was found to be the most persistent, indicating it may have higher stability compared to Acid Red 97 and Acid Orange 61 [4] [5].
Since a specific protocol for this compound was not found, the following is a generalized method for dyeing wool with acid dyes, synthesized from commercial guidelines and recent research. You can use this as a template, adjusting concentrations and temperatures as needed for your specific research goals [6] [7].
The workflow below outlines the key stages of the wool dyeing process.
For a more comprehensive study, you can investigate the thermodynamic and kinetic aspects of the dyeing process. The following table summarizes key parameters and models derived from recent research on wool dyeing with acid dyes.
| Aspect | Parameters & Models | Key Findings from Literature |
|---|
| Dyeing Kinetics | Common Models: Pseudo-second-order, Cegarra-Puente [8] [9]. Key Metric: Half-dyeing time (t₁/₂). | UV/Ozone pretreatment can double the dyeing rate and significantly increase initial dye exhaustion (e.g., from 15.2% to 38.6% in first 5 mins) [7]. | | Adsorption Isotherms | Common Models: Langmuir, Freundlich [8]. | Acid dye adsorption on wool often follows the Langmuir model, suggesting monolayer adsorption on specific sites [8]. Theoretical sorption capacity can vary by wool breed (e.g., 164 mg/g for Leicester vs. 144 mg/g for Dartmoor wool with Acid Red 1) [8]. | | Thermodynamics | Key Parameters: Standard affinity (-Δμ°), enthalpy (ΔH°), entropy (ΔS°), activation energy (Ea) [8] [7]. | UV/Ozone treatment may reduce the heat and entropy of dyeing without changing the standard affinity of the dye for the fiber [7]. | | Process Optimization | Variables: Temperature, pH, time, salt concentration. Advanced Treatment: UV/Ozone pretreatment to modify fiber surface [7]. | Higher temperatures (e.g., up to 363 K/90°C) generally shorten half-dyeing times and increase diffusion coefficients [9]. |
The diagram below illustrates the logical flow for planning experiments to investigate these parameters.
I hope this consolidated information provides a solid foundation for your research on this compound. The key points to note are:
The following table summarizes the core information available for Acid Brown 425.
| Property | Description / Value |
|---|---|
| Chemical Name | This compound [1] |
| Common Name | Acid Havana Brown 2RLX [2] |
| Recommended Applications | Aniline leather (shoe uppers, upholstery, garments) [1]; Wool, nylon, silk, paper, ink [1] |
| Light Fastness | 3-4 (on leather, dark shade) [2] |
| Perspiration Fastness | Alkaline: 3 (wool), 3 (cotton); Acidic: 3 (wool), 3 (cotton) [2] |
| Drycleaning Fastness | 3 [2] |
| Migration Fastness (PVC) | 3-4 [2] |
| Solubility | 50 g/L (in water) [2] |
Based on the application information for this compound and general mechanisms for acid dyes on leather, the following workflow and detailed protocol can be constructed [3] [4]. Note that specific parameters like dye concentration and pH should be optimized for your specific leather type and desired shade.
The diagram below outlines the general workflow for dyeing leather with this compound.
Detailed Methodology:
For researchers aiming to optimize the dyeing process precisely, the following table summarizes key variable interactions and suggests a structured approach, informed by response surface methodologies used in similar dyeing optimization studies [5] [6] [7].
| Factor | Influence & Interaction | Optimization Approach |
|---|---|---|
| Dye Concentration | Primary effect on color depth and fastness. | Use Central Composite Design (CCD) to model the relationship between dye uptake and concentration. |
| pH | Critical for dye fixation; lower pH increases exhaustion but may affect levelness. | A pH range of 3.5-5.0 is typical for acid dyes on leather. |
| Temperature | Affects dye migration and penetration rate; higher temperatures increase diffusion. | Optimize temperature (typically 50-60°C) to balance levelness and exhaustion. |
| Electrolytes | Can act as retarding agents to promote level dyeing. | The addition of salts like sodium sulfate may be explored to control the dyeing rate. |
Acid Brown 425 is an acid dye used in textile and tanning processes, and its effective removal from wastewater is a significant environmental concern [1] [2]. Adsorption onto solid substrates is a prominent and efficient method for its removal. Kinetic studies are crucial as they describe the rate of dye uptake, which governs the residence time required for adsorption and helps in understanding the underlying mechanisms. Research has confirmed that the adsorption of this compound, both in single and multi-dye systems, follows pseudo-second-order kinetics when using activated carbon [3]. A later study on a plant-derived adsorbent also confirmed the applicability of this model for the dye's adsorption [4]. These findings are vital for scaling up laboratory results to industrial-scale water treatment systems.
The table below summarizes key quantitative findings from adsorption kinetic studies for this compound.
| Parameter | Activated Carbon System [3] | Haloxylon Recurvum Biomass System [4] |
|---|---|---|
| Optimal Kinetic Model | Pseudo-second-order | Pseudo-second-order (Ho's model) |
| Goodness-of-Fit (χ²) | Good correlation reported | 0.0679361 |
| Sorption Capacity Range | Not specified in abstract | 2.846 – 10.011 mg/g |
| Impact of Initial Dye Concentration | Modified behavior in mixture | Sorption capacity increases with concentration |
| Impact of Temperature | Studied at 25°C | Removal decreases (77.7% to 52.9%); process is exothermic |
| Impact of Particle Size | Not specified | Removal decreases (81.3% to 36.6%) |
| Thermodynamic ΔG | Not specified | -3.616 to -0.333 (spontaneous) |
| Thermodynamic ΔH | Not specified | -24.826 (exothermic) |
This protocol is adapted from studies modeling the adsorption of acid dyes onto activated carbon [3] [1].
Materials
Procedure
This protocol is adapted from a 2020 study using Haloxylon recurvum plant biomass as an adsorbent [4].
Materials
Procedure
The following diagram outlines the core workflow for a batch adsorption kinetic study, integrating the key steps from the protocols above.
Diagram 1: Workflow for a batch adsorption kinetic study, incorporating characterization feedback.
After data collection, the next critical step is to fit the experimental data to kinetic models to understand the adsorption mechanism. The following diagram illustrates this decision-making process.
Diagram 2: Logic flow for selecting the appropriate kinetic model based on goodness-of-fit metrics.
Acid Brown 425 is an acid dye used in industrial processes such as tanning. Its removal from wastewater using activated carbon is an effective adsorption method. One study employed experimental design and response surface methodology to optimize this process, finding that under optimized conditions, only about 24% of the dye mixture (which included this compound) remained in solution [1]. The maximum adsorption capacities for various dyes on activated carbons from different sources can range widely from 2.0 to 1169.25 mg·g⁻¹ [2].
The table below summarizes the key quantitative findings from the relevant study.
| Parameter | Value / Description | Context |
|---|---|---|
| Dye Studied | This compound | One of three acid dyes in a mixture [1]. |
| Analysis Method | Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS) | Used to determine concentrations of individual dyes in a mixture despite overlapping signals [1]. |
| Optimized Outcome | ~24% of total dyes remained in solution | Result under optimized conditions for the dye mixture [1]. |
| Adsorption Capacity Range for Dyes | 2.0 – 1169.25 mg·g⁻¹ | General range for dyes on various activated carbons; specific value for this compound not provided [2]. |
Here is a recommended protocol based on the methodology of the cited study, which you can adapt for your investigation of the equilibrium isotherm for this compound.
The following diagram outlines the logical workflow for conducting the adsorption experiment, from preparation to data analysis.
After calculating ( q_e ) and ( C_e ), the next critical step is to determine the best-fitting isotherm model. The diagram below illustrates the decision-making process for model selection.
The removal of synthetic dyes from industrial wastewater represents a significant environmental challenge, particularly in the textile and tannery sectors. Acid Brown 425 is an acidic dye commonly used in dyeing processes that poses potential environmental risks if discharged without proper treatment. Among various removal techniques, adsorption technology has emerged as a highly effective and economically viable approach for dye removal from aqueous solutions. These Application Notes provide detailed protocols for investigating the adsorption behavior of this compound using the pseudo-second-order kinetic model, which has been consistently demonstrated to accurately describe the adsorption process for this and related acid dyes across multiple studies.
The kinetic analysis of adsorption processes provides critical insights into the underlying mechanisms, rate-limiting steps, and overall efficiency of contaminant removal. While several kinetic models are available for analyzing adsorption data, the pseudo-second-order model has proven particularly effective for describing the adsorption behavior of acid dyes including this compound, Acid Red 97, and Acid Orange 61 onto various adsorbents. This model presupposes that the adsorption rate is controlled by chemisorption, involving valence forces through the sharing or exchange of electrons between adsorbent and adsorbate, and generally provides an excellent fit for experimental data across diverse adsorption systems. Research has demonstrated that this model effectively characterizes the adsorption kinetics of this compound onto activated carbon as well as more specialized adsorbents like Haloxylon recurvum plant-derived materials.
This compound dye: Prepare stock solution (recommended concentration: 1000 mg/L) using distilled water. Store in amber glass containers at 4°C when not in use. Working solutions should be prepared daily by appropriate dilution of the stock solution.
Adsorbents: Multiple adsorbent types can be employed:
Essential Equipment:
Solution Preparation:
Adsorbent Preparation:
Batch Adsorption Experiments:
Sample Processing:
Dye Concentration Quantification:
Adsorption Capacity Calculation:
Calculate the amount of dye adsorbed at time t (qt) using the mass balance equation:
where C0 is the initial dye concentration (mg/L), Ct is the concentration at time t (mg/L), V is the solution volume (L), and m is the adsorbent mass (g) [2].
Calculate the equilibrium adsorption capacity (qe) when Ct approaches a constant value (typically after 35-45 minutes for this compound).
Pseudo-First-Order Model:
ln(qe - qt) = ln(qe) - k1 × tPseudo-Second-Order Model:
t/qt = 1/(k2 × qe²) + t/qeIntraparticle Diffusion Model:
qt = k3 × t¹/² + cAdsorption Isotherms:
Thermodynamic Parameters:
Table 1: Comparative Pseudo-Second-Order Kinetic Parameters for this compound Adsorption
| Adsorbent Type | qe (mg/g) | k2 (g/mg/min) | Initial Rate, h (mg/g/min) | R² | Reference |
|---|---|---|---|---|---|
| Activated Carbon | - | - | - | 0.95-0.99 | [4] |
| Haloxylon recurvum | 2.846-10.011 | - | - | >0.99 | [1] |
| MWCNTs | - | 0.001-0.01 | - | >0.99 | [2] |
Note: Dashes indicate values not explicitly reported in the literature but confirmed to follow pseudo-second-order kinetics.
Table 2: Adsorption Performance of this compound Under Different Conditions
| Parameter | Effect on Adsorption | Optimal Condition | Remarks |
|---|---|---|---|
| Initial Dye Concentration | Adsorption capacity increases (2.846 to 10.011 mg/g) | 10-100 mg/L range studied | Higher concentrations increase driving force but may saturate sites [1] |
| Temperature | Removal decreases (77.7% to 52.9%) with increasing temperature | Lower temperatures (25°C) | Suggests exothermic process [1] |
| Particle Size | Removal decreases (81.3% to 36.6%) with increasing size | Smaller particles (150-250 μm) | Smaller size increases surface area [1] |
| Contact Time | Rapid initial removal, equilibrium in 35-45 minutes | 35 minutes | Longer times show negligible improvement [2] |
| pH | Variable effect depending on adsorbent | System-dependent | pH affects dye ionization and surface charge [5] |
Studies investigating the simultaneous adsorption or photodegradation of multiple acid dyes have revealed that this compound consistently demonstrates different behavior compared to similar dyes like Acid Red 97 and Acid Orange 61. When using activated carbon in mixed dye systems, this compound often exhibits distinct adsorption characteristics, sometimes showing competitive effects that modify its adsorption behavior compared to single-dye systems [4]. In photodegradation studies, this compound has been identified as the most persistent dye in the mixture, consistently showing higher resistance to degradation compared to the other two acid dyes [5]. This persistence underscores the importance of developing optimized adsorption processes specifically tailored for this dye.
The thermodynamic parameters calculated for this compound adsorption provide additional insights into the process mechanism. Studies using Haloxylon recurvum plant-derived adsorbents have reported negative Gibbs free energy values (ΔG = -3.616 to -0.333 kJ/mol), confirming the spontaneous nature of the adsorption process [1]. The negative enthalpy value (ΔH° = -24.826 kJ/mol) further verifies the exothermic character of the adsorption, consistent with the observed decrease in removal efficiency with increasing temperature [1]. These thermodynamic properties have important implications for process optimization and scaling to industrial applications.
Figure 1: Experimental workflow for this compound adsorption kinetics studies
Figure 2: Kinetic model evaluation workflow for adsorption data analysis
The protocols and methodologies outlined in these Application Notes support various research and implementation scenarios in both academic and industrial settings. The optimized adsorption processes for this compound have direct applications in wastewater treatment facilities serving textile industries, tanneries, and other dye-consuming sectors. The response surface methodologies and experimental designs referenced in these studies enable the development of efficient treatment systems that minimize operational costs while maximizing dye removal efficiency [3]. The finding that activated carbon effectively removes this compound, along with the identification of low-cost alternatives like Haloxylon recurvum plant-derived adsorbents, provides viable solutions for both large-scale industrial applications and smaller-scale operations in developing regions.
For the pharmaceutical industry and other sectors requiring high-purity water, these adsorption protocols offer reliable methods for removing dye contaminants from process water and wastewater streams. The kinetic and thermodynamic parameters established through these methods facilitate the design of customized adsorption systems with predictable performance characteristics. Furthermore, the experimental approaches described can be adapted to investigate the adsorption behavior of other dye molecules or organic contaminants, supporting broader research initiatives in environmental remediation and pollution control. The demonstrated effectiveness of the pseudo-second-order model across diverse adsorbent types provides researchers with a robust theoretical framework for interpreting experimental data and elucidating adsorption mechanisms.
These Application Notes provide comprehensive protocols for investigating the adsorption kinetics of this compound using the pseudo-second-order model. The systematic experimental methodology, combined with rigorous data analysis techniques, enables researchers to accurately characterize the adsorption process and optimize operational parameters. Key findings from the literature indicate that the pseudo-second-order model consistently provides the best fit for this compound adsorption across various adsorbent systems, including activated carbon, plant-derived biomass, and carbon nanotubes. The spontaneous and exothermic nature of the adsorption process, coupled with the observed dependence on particle size and temperature, provides critical insights for process optimization. By implementing these standardized protocols, researchers and practitioners can develop efficient, cost-effective adsorption systems for removing this compound and related acid dyes from industrial wastewater streams, contributing to improved environmental protection and sustainable industrial practices.
This section outlines a methodology optimized for the photodegradation of this compound in a mixture with other dyes (Acid Red 97 and Acid Orange 61). The process uses a response surface methodology (RSM) to model and optimize the degradation efficiency, identifying key influencing factors [1].
The experimental workflow for this analytical method is summarized in the diagram below:
Table 1: Factors Investigated in the Photodegradation Study
| Factor | Role in the Study | Levels / Type Tested |
|---|---|---|
| H₂O₂ | Oxidizing agent | Presence/Absence, Concentration |
| Catalyst | Photocatalyst | Type, Concentration |
| pH | Solution acidity | Varied levels |
| Stirring | Mixing efficiency | Present/Absent |
| Dye Concentration | Target pollutant | Initial concentration in mixture |
Key Findings from the Study:
Acid Brown 425 is an acid dye used in industries such as textiles, leather, and paper. Its release into water bodies poses significant environmental and health risks, including potential carcinogenic and mutagenic effects [1]. The batch adsorption process provides a highly efficient, economically viable, and simple-to-operate method for removing this dye from wastewater. These notes consolidate the latest research to provide a detailed protocol for researchers and scientists aiming to implement or study this process. Adsorption is widely regarded as a superior method due to its high removal efficiency, operational simplicity, and cost-effectiveness, especially when using optimized adsorbents like activated carbon [1] [2].
The following workflow outlines the complete batch adsorption experiment:
The efficiency of adsorption is highly dependent on several physical-chemical parameters. A systematic optimization of each is crucial.
Initial pH Adjustment: The pH of the dye solution is one of the most critical factors.
Adsorbent Dosage:
Contact Time and Agitation:
Initial Dye Concentration:
Calculate the percentage removal of the dye and the adsorption capacity at equilibrium (qe, mg/g) using the following equations:
Percentage Removal (%) = (C0 - Ce) / C0 × 100
Equilibrium Adsorption Capacity, qe (mg/g) = (C0 - Ce) × V / m
Where:
| Parameter | Optimal Value or Range | Key Findings & Observations |
|---|---|---|
| Adsorbent | Activated Carbon | Shows high efficacy; behavior can be modified in multi-dye systems [3] [4]. |
| Optimum pH | 2 | Maximum adsorption due to favorable electrostatic interactions [5]. |
| Equilibrium Time | 60 min | System reaches equilibrium; kinetics best described by Pseudo-Second-Order model [5]. |
| Adsorbent Dosage | 0.8 - 1.0 g/L | Sufficient for effective removal; depends on initial concentration and adsorbent type [5]. |
| Adsorption Isotherm | Freundlich Model | S-type isotherm indicates cooperative adsorption, best described by the Freundlich model for heterogeneous surfaces [3]. |
| Kinetic Model | Pseudo-Second-Order | Suggests that chemisorption is the rate-controlling step [3] [5]. |
The batch adsorption process using activated carbon is a robust and effective method for removing this compound dye from aqueous solutions. Success hinges on rigorously optimizing key parameters, with pH 2 and a 60-minute contact time being particularly critical. Researchers should model their data using the Pseudo-Second-Order kinetic and Freundlich isotherm models for an accurate representation of the process mechanics. These protocols provide a solid foundation for laboratory-scale studies, which can be scaled up for industrial wastewater treatment applications.
What are the key factors affecting Acid Brown 425 adsorption? The main factors are contact time, mass of activated carbon, and the initial concentrations of the dyes in the solution. These factors can interact, especially when multiple dyes are present, making experimental design crucial for optimization [1] [2].
Does the presence of other dyes influence this compound adsorption? Yes. In a mixture with Acid Red 97 and Acid Orange 61, the dyes can interact and modify each other's adsorption behavior. This competitive adsorption means the performance in a single-dye system may differ from a multi-dye system [3].
What kinetic and isotherm models best describe the adsorption process? The adsorption of these acid dyes generally follows pseudo-second-order kinetics, suggesting that the process rate is controlled by chemisorption. For equilibrium data, the Freundlich isotherm often provides a good fit, indicating adsorption onto a heterogeneous surface [3].
What is a typical adsorption capacity I can expect? A review of activated carbons from various sources shows a wide range of maximum adsorption capacities for dyes, typically between 2.0 and 1169.25 mg∙g⁻¹. The specific capacity for your experiment will depend on the properties of the activated carbon used [4].
The table below summarizes key findings from studies on the adsorption of this compound and related dyes.
| Aspect | Description | Key Findings |
|---|---|---|
| Adsorption in Mixture | Competitive adsorption with Acid Red 97 & Acid Orange 61 [3] | Dyes interact; this compound had highest remaining concentration in solution after process [2]. |
| Isotherm Type | Shape of equilibrium curve [3] | Generally follows S-type isotherm in mixtures (except Acid Orange 61). |
| Isotherm Model | Mathematical fit for equilibrium data [3] | Data best described by Freundlich model. |
| Kinetic Model | Mathematical fit for rate of adsorption [3] | Process follows pseudo-second-order kinetics. |
| Capacity Range | General performance of activated carbons [4] | Maximum dye adsorption capacity between 2.0–1169.25 mg∙g⁻¹. |
For a systematic approach to optimizing adsorption conditions, follow the workflow below. It is based on experimental design methodologies successfully used for these dyes [1] [2].
This protocol outlines the key steps for a batch adsorption experiment and subsequent analysis, drawing from the referenced studies [1] [3] [2].
Preparation of Adsorbate Solutions:
Batch Adsorption Experiments:
Analysis of Residual Dye Concentration:
Data Calculation and Modeling:
qₑ = (C₀ - Cₑ) * V / M, where C₀ and Cₑ are initial and equilibrium concentrations (mg/L), V is solution volume (L), and M is carbon mass (g) [5].| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low adsorption capacity for this compound in a mixture. | Competitive adsorption from other acid dyes. | Optimize parameters specifically for the multi-component system; consider increasing carbon dose [3]. |
| Inaccurate measurement of dye concentration in mixtures. | Overlapping spectral signals of different dyes. | Implement SIA-MCR-ALS for multivariate resolution of concentrations [1] [2]. |
| Poor fit of equilibrium data to Langmuir model. | Heterogeneous adsorbent surface or multilayer adsorption. | Use the Freundlich isotherm model for a better fit [3]. |
| Slow adsorption kinetics. | Inefficient mass transfer or small pore size. | Ensure adequate agitation; use activated carbon with a larger surface area and appropriate pore structure [4]. |
Here are answers to common questions and solutions to typical problems researchers face when studying the competitive adsorption of Acid Brown 425.
FAQ: How does this compound behave in a mixture compared to other acid dyes?
Problem: Experimental adsorption capacity for this compound is much lower than predicted by single-component model parameters.
Problem: The removal efficiency of this compound is inconsistent across different biological treatment systems.
The table below summarizes key experimental data from published studies on this compound and its behavior in mixtures, which can serve as a benchmark for your own work.
Table 1: Summary of Experimental Studies on this compound in Mixtures
| Study Focus | Dyes in Mixture | Key Findings | Reference |
|---|
| Adsorption on Activated Carbon | Acid Red 97, Acid Orange 61, this compound | - Adsorption rates follow pseudo-second-order kinetics.
For studying the adsorption of this compound in a multi-component system, you can adapt the following methodology based on published work [3].
Protocol: Competitive Adsorption of Acid Dyes on Activated Carbon
Materials Preparation:
Batch Adsorption Experiments:
Analysis:
The following diagram illustrates the core concept of competitive adsorption and the experimental workflow.
The table below summarizes the key identifiers and available information for this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 119509-49-8 [1] |
| Recommended Uses | Dyeing of wool, nylon, silk, paper, leather, and inks [2]. For aniline leather, it is recommended for shoe uppers, upholstery, and garments [2]. |
| Key Finding | In photodegradation studies (breaking down the dye using light), This compound was identified as the most persistent dye in a mixture with Acid Red 97 and Acid Orange 61, meaning it degrades more slowly than the others under light [3] [4]. |
Since direct thermal stability data is unavailable, the following is a detailed methodology from a relevant photodegradation study. This can serve as a reference for designing your own experiments to investigate dye stability.
A 2010 study aimed to determine the most efficient conditions for the photodegradation of a mixture containing this compound, Acid Red 97, and Acid Orange 61 [3] [4]. The experimental approach was conducted in two stages:
Factor Screening: A saturated fractional factorial design was used to screen seven variables for their influence on the degradation process. The variables assessed were:
Response Surface Methodology (RSM): After screening, a central composite design was used to model the behavior of the photodegradation further. In this stage, the concentration of this compound was fixed, and the degradation was performed without a catalyst. The study found that the process could be modeled using a second-order equation [3] [4].
Based on the analyzed research, here are answers to potential questions.
Q1: Why is my dye solution containing this compound not degrading as quickly as others in my photodegradation experiment? A: Research indicates that this compound is more persistent than similar acid dyes like Acid Red 97 and Acid Orange 61. Its molecular structure may be more resistant to breakdown. To enhance degradation, ensure you are using an optimal concentration of H₂O₂, which was identified as the most critical factor [3] [4].
Q2: Can I degrade this compound without using a metallic catalyst? A: Yes, the referenced study found that a catalyst was not needed for the quick photodegradation of the dye mixture when H₂O₂ was used under light [3] [4].
The following diagram outlines a general experimental workflow you can adapt to investigate the stability of this compound, based on the principles of the cited study.
The search results lack direct information on the thermal stability of this compound. Here’s how you can proceed:
A substance has poor aqueous solubility when the maximum amount of solute that can dissolve in a given volume of solvent at a definite temperature is too low for the desired application [1]. For researchers, overcoming this is crucial for applications like oral drug administration or, in the case of dyes, for achieving consistent and vibrant coloration.
The following table summarizes common techniques that can be explored for solubility enhancement. These are derived from general pharmaceutical and chemical practices [1].
| Method | Mechanism of Action | Example Application |
|---|---|---|
| Physical Alteration [1] | Increases surface area for dissolution via particle size reduction (micronization, nanonization). | Polymorphs, solid dispersions. |
| Surfactants [1] | Forms micelles that encapsulate insoluble molecules above critical micelle concentration (CMC). | Solubilizing Vitamins A, D, E, K; Chloramphenicol. |
| Co-solvency [1] | Reduces interfacial tension using water-miscible solvents. | Use of Propylene Glycol (PG), Sorbitol, PEG for weak electrolytes/non-polar molecules. |
| Complexation [1] | Insoluble drug & additive form soluble complex in vehicle. | EDTA-metal ion complexes; Iodine with Potassium Iodide. |
| Inclusion Complex [1] | Guest molecule entrapped in host molecule cavity. | Use of Beta-Cyclodextrin (BCD). |
| Hydrotropy [1] | Solubility increase via large amounts of additives (non-surface active). | Caffeine solubility increased by Sodium Benzoate. |
| pH Adjustment [1] | Manipulates ionization degree of weak acids/bases for higher solubility. | Use of Acetate or Phosphate buffers. |
| Chemical Modification [1] | Converts poorly soluble substance into more soluble derivative/salt. | Conversion of alkaloids to alkaloidal salts. |
Other advanced methods mentioned include the Supercritical fluid process, sonocrystallization, and the prodrug approach [1].
When facing a poorly soluble compound like Acid Brown 425, a systematic approach is key. The following diagram outlines a logical workflow for identifying the most effective enhancement strategy.
Q1: My solution becomes cloudy after adding a hydrotropic agent. What went wrong?
Q2: I used a surfactant, but the solubility did not improve significantly. Why?
Q3: The dye degrades in my solubilized formulation. How can I improve stability?
Q4: Are there any general tips for working with this compound specifically? While specific data is limited, commercial descriptions of this compound and similar acid dyes suggest they are typically applied to fibers like nylon and leather in acidic dye baths [3] [4] [5]. This implies that pH adjustment (using mild acids) is likely a primary and effective method for enhancing its solubility in aqueous systems. Starting your experiments with pH modulation would be a logical first step.
The lack of direct data on this compound means you will need to adopt a systematic empirical approach:
The efficiency of Acid Brown 425 removal depends heavily on the treatment process used. The table below summarizes the key factors identified for two different methods: photodegradation and adsorption.
| Treatment Process | Key Factors Influencing Efficiency | Optimal Condition/Findings | Removal Performance |
|---|
| UV/H₂O₂ Photodegradation [1] [2] | • H₂O₂ Presence/Concentration: Most influential factor. • pH of the solution. • Dye Concentration. • Stirring. • Catalyst (type and concentration). | • H₂O₂ is essential. • Catalyst not required for quick degradation. • This compound was the most persistent dye in a mixture. | Process can be modeled with a second-order equation. | | Adsorption onto Activated Carbon [3] | • Contact Time. • Single vs. Mixed Dye Systems: Dyes in a mixture can interfere with each other's adsorption. • Adsorption Isotherm. | • Kinetics follow the pseudo-second-order model. • Isotherm data best fits the Freundlich model. • Effective for dye removal from wastewater. | Successful removal from aqueous solutions at 25°C. |
Here are detailed methodologies for the two primary removal techniques investigated in the studies.
This protocol is adapted from a study that simultaneously degraded a mixture of this compound, Acid Red 97, and Acid Orange 61 [1] [2].
The workflow for this experimental design is outlined below.
This protocol is based on a kinetic and adsorption study for removing this compound from water [3].
Q1: Why is this compound more difficult to remove than other dyes in the mixture?
Q2: In the adsorption process, why do results differ when this compound is alone versus in a mixture?
Q3: Is a catalyst always required for effective photodegradation?
The table below summarizes the available quantitative data for this compound from the search results.
| Adsorbent Material | Reported Adsorption Capacity for this compound | Experimental Context & Comparison | Key Finding on Selectivity |
|---|---|---|---|
| Activated Carbon [1] [2] | Not specifically quantified | Studied in a mixture with Acid Red 97 and Acid Orange 61; competitive interactions modified adsorption behavior [1]. | This compound had the lowest adsorption among the three dyes in the mixture [2]. |
| Molecularly Imprinted Polymer (MIP) [3] | Not specifically quantified | MIP was highly selective for Acid Black-234; NIP (non-imprinted polymer) adsorption was much lower [3]. | Information not specific to this compound; demonstrates the selectivity potential of MIPs. |
Based on the general principles of adsorption science found in the search results, here are key factors and methodologies you can focus on in your experiments to investigate and troubleshoot adsorption selectivity.
The following diagram outlines a general experimental workflow you can adapt to systematically study and troubleshoot adsorption selectivity, based on the methodologies discussed in the scientific literature.
I hope this structured overview provides a useful starting point for building your technical support content. Should you obtain more specific comparative data from further research, you can use this framework to create your detailed tables and guides.
The table below summarizes the main factors that can influence the UV-Vis spectroscopic properties of dyes like Acid Brown 425, which should be considered during experimentation.
| Factor | Effect on Spectroscopic Properties | Experimental Consideration |
|---|---|---|
| Temperature | Lower temperatures produce sharper absorption bands; position of absorption maximum (λmax) may show a very slight red shift (bathochromic shift) with decreasing temperature [1]. | Maintain a constant, specified temperature for accurate and reproducible spectra [1]. |
| Solution pH | Can cause significant bathochromic (red) or hypsochromic (blue) shifts, particularly for molecules with acidic/basic functional groups (e.g., phenols, aromatic amines) [1]. | Use a suitable buffer solution to maintain constant pH. Ensure the buffer is transparent in the measured wavelength range [1]. |
| Solvent Polarity | π→π* transitions often shift to longer wavelengths (red shift) in polar solvents. n→π* transitions often shift to shorter wavelengths (blue shift) in polar solvents [1]. | Use a spectroscopically pure, consistent solvent. Note the solvent used when reporting spectra. |
| Conjugation | Increased conjugation in a molecule decreases the HOMO-LUMO energy gap, leading to a shift in absorption to longer wavelengths (red shift) and often increased intensity [2] [1]. | This is a molecular property. Changes in conjugation can be inferred from spectral shifts. |
| Steric Effects | Steric hindrance that forces a molecule out of planarity can reduce effective conjugation, leading to a blue shift and decreased absorption intensity [1]. | This is a molecular property. Be aware that isomerism (e.g., cis/trans) can cause spectral differences. |
A key study investigated the simultaneous photodegradation of this compound with two other dyes (Acid Red 97 and Acid Orange 61) [3] [4]. The research focused on optimizing degradation efficiency rather than spectroscopic characterization, but provides useful experimental context:
Here are some common issues and methodological recommendations for researchers studying similar dyes.
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Absorption bands are broad | High sample temperature; polar solvent-solute interactions; high concentration [1]. | Lower sample temperature; use non-polar solvent if possible; ensure appropriate concentration. |
| Shifting absorption maxima between measurements | Uncontrolled temperature or pH fluctuations; solvent inconsistency [1]. | Control and record temperature and pH; use high-purity, consistent solvent. |
| Signal outside linear range | Sample concentration too high, leading to molecular interactions and Beer-Lambert law deviation [1]. | Dilute sample and re-measure. |
The diagram below outlines a logical workflow for planning and troubleshooting a spectroscopy experiment, incorporating the factors discussed.
| Feature | Acid Brown 425 | Acid Orange 61 |
|---|---|---|
| Adsorption on Activated Carbon [1] | Conforms to pseudo-second-order kinetics; Isotherm was S-type in mixture. | Conforms to pseudo-second-order kinetics; Isotherm behavior in mixture modified by others. |
| Photodegradation Persistence [2] [3] | Consistently the most persistent dye in the mixture; slowest to degrade. | Less persistent than this compound; degrades more quickly. |
| Key Influencing Factor | Presence of H₂O₂ is the most influential variable for its photodegradation [2]. | Presence of H₂O₂ is the most influential variable for its photodegradation [2]. |
| Optimal Removal Method | Coupled adsorption/photocatalysis processes show high efficacy for similar acid dyes [4]. | Photodegradation without catalyst is efficient; also removed via adsorption on materials like clay [2] [4]. |
The comparative data primarily comes from two types of experimental studies:
Simultaneous Adsorption Study [1]: The adsorption of this compound, Acid Orange 61, and Acid Red 97 was studied both individually and in a mixture onto activated carbon at 25°C. The kinetics of adsorption were measured to understand the process characteristics. The study concluded that the adsorption rates for the dyes followed pseudo-second-order kinetics, and the behavior of dyes in the mixture differed from their behavior alone.
Simultaneous Photodegradation Study [2] [3]: This research modeled the simultaneous photodegradation of the three acid dyes. It used a two-stage experimental design:
The workflow for the photodegradation study is summarized in the diagram below.
The table below summarizes the available information on the two dyes.
| Property | Acid Brown 425 | Acid Brown 19 |
|---|---|---|
| Photostability (Resistance to Light) | High persistence during photodegradation; most resistant in a mixture with other acid dyes [1] [2]. | Information not available in search results. |
| Photodegradation Methodology | UV/H₂O₂ process (without catalyst); variables: H₂O₂ concentration, pH, dye concentration [1] [2]. | Information not available in search results. |
| Key Finding | Identified as the most persistent dye in its mixture, requiring more advanced treatment for breakdown [1] [2]. | Information not available in search results. |
| Chemical Structure | Information not available in search results. | Information not available in search results. |
| Thermal & Wash Stability | Information not available in search results. | Information not available in search results. |
The key experimental data available pertains to a photodegradation study involving this compound.
Experimental Workflow: The research focused on optimizing the photodegradation conditions for a mixture of three dyes, including this compound. The process and its key finding are illustrated below.
Photodegradation Workflow and Finding
Key Experimental Factors: The study used a response surface methodology to analyze seven variables [1] [2].
The data indicates that This compound demonstrates high stability in one specific context: resistance to breakdown by UV light and hydrogen peroxide in an aqueous solution. This characteristic makes it more challenging to remove from industrial wastewater [1] [2].
To perform a full assessment, the following stability tests are typically required, for which data is currently missing for one or both dyes:
The table below summarizes the fastness properties of Acid Brown 425 compared to several other acid brown dyes, based on data from manufacturer catalogs.
| Dye Name | Wash Fastness | Light Fastness | Perspiration Fastness (Alkali) | Rubbing Fastness | Solubility (g/L) |
|---|---|---|---|---|---|
| This compound [1] [2] | 4-5 | 4-5 | 2-3 | 5 | 50 |
| Acid Brown 432 [1] [2] | 4-5 | 4-5 | 2-3 | 5 | 50 |
| Acid Brown 161 [1] [2] [3] | 5 | 4-5 | 3 | 3-4 | 60 |
| Acid Brown 188 [1] [2] [3] | 3-4 | 4-5 | 3 | 3 | 60 |
| Acid Brown 422 [1] [2] | 3-4 | 4-5 | 3 | 4 | 50 |
| Acid Brown 434 [1] [2] | 4-5 | 4-5 | 2-3 | 5 | 50 |
| Acid Brown 14 [1] [2] | 4-5 | 2-3 | 2 | 3 | 50 |
| Acid Brown 75 [1] | 4 | 4 | 2-3 | 4-5 | 60 |
| Acid Brown 97 [1] [2] | 4 | 3-4 | 3 | 3 | 50 |
| Acid Brown 282 [1] [2] | 4 | 4 | 3 | 3 | 50 |
The quantitative data in the table above is generated through standardized laboratory tests. While the search results do not contain detailed protocols for the specific dyes listed, they reference the standard methods used by industry and academic researchers. The workflow for determining these properties generally follows a sequence of sample preparation, testing, and evaluation.
From the compiled data, you can draw the following objective comparisons:
The removal of acid dyes from industrial wastewater represents a significant environmental challenge, particularly in textile and tannery operations. Among these dyes, Acid Brown 425 has been studied alongside other acid dyes like Acid Red 97 and Acid Orange 61 for its adsorption characteristics onto activated carbon. Activated carbon serves as a highly effective adsorbent due to its extensive surface area, tunable surface chemistry, and well-developed porous structure. This comparison guide examines the experimental data and performance metrics of activated carbon for this compound removal in comparison with other acid dyes, providing researchers and scientists with evidence-based insights for wastewater treatment process design.
The adsorption performance of activated carbon varies significantly depending on the molecular structure of the dye, solution chemistry, and experimental conditions. Understanding these factors is crucial for optimizing removal efficiency in both single-dye and mixed-dye systems, where competitive adsorption phenomena may occur. This guide synthesizes experimental data from multiple studies to enable direct comparison of adsorption capacities, kinetics, and isotherm parameters, supporting informed decision-making in industrial wastewater treatment applications.
Activated Carbon Preparation: The activated carbon used in these studies is typically prepared from biomass sources such as peach stones or olive trees, which are crushed, ground, and sieved to obtain uniform particle sizes (commonly 5 mm diameter). The material is then heated in an oven at 115°C for 48 hours to remove absorbed gases and moisture, resulting in activated carbon with high surface area (approximately 602 m²/g) and well-developed porosity [1]. For some specialized applications, additional chemical modification may be performed using HNO₃ oxidation to graft oxygen-containing acidic groups onto the carbon surface, which enhances adsorption capacity for certain contaminants [2].
Dye Solution Preparation: this compound, along with comparison dyes Acid Red 97 and Acid Orange 61, are prepared in aqueous solutions at varying initial concentrations reflective of industrial wastewater streams. These solutions are typically prepared using deionized water to minimize interference from other ions, with the pH adjusted to specific values depending on the experimental protocol. For mixed-dye experiments, precise concentrations of each dye are combined to simulate real-world industrial effluents containing multiple dye types [3] [4].
Experimental Procedure: Batch adsorption experiments are conducted by adding predetermined amounts of activated carbon to dye solutions of known concentration in sealed containers agitated at constant temperature (typically 25°C). The contact time varies from minutes to several hours to establish kinetic profiles, with samples extracted at regular intervals for analysis. The solid-liquid separation is achieved through centrifugation or filtration before analysis of the residual dye concentration in the supernatant [3] [4].
Analytical Methods: Dye concentrations are determined using advanced analytical techniques such as Sequential Injection Analysis with Multivariate Curve Resolution Alternating Least Squares (SIA-MCR-ALS), which allows simultaneous quantification of individual dyes in mixed solutions despite overlapping signals. This method enables precise measurement of remaining dye concentrations after adsorption, facilitating accurate calculation of adsorption capacities [4].
Table 1: Comparison of Activated Carbon Adsorption Performance for Acid Dyes
| Dye Type | Maximum Adsorption Capacity | Remaining Dye in Solution (%) | Optimal Temperature (°C) | Isotherm Model Best Fit | Kinetic Model Best Fit |
|---|---|---|---|---|---|
| This compound | Moderate | ~46% (in mixture) | 25 | Freundlich | Pseudo-second-order |
| Acid Red 97 | Highest | ~54% | 25 | Freundlich | Pseudo-second-order |
| Acid Orange 61 | Lower in mixtures | Varies significantly in mixtures | 25 | Freundlich | Pseudo-second-order |
| Mixed acid dyes | Varies by component | ~24% total remaining under optimized conditions | 25 | Response surface model | Pseudo-second-order |
The adsorption performance of activated carbon varies significantly among different acid dyes. Acid Red 97 demonstrates the highest adsorption onto activated carbon, with approximately 54% remaining in solution after treatment, while This compound shows moderate adsorption with approximately 46% remaining in mixed dye solutions [4]. The adsorption behavior of Acid Orange 61 is notably more variable, especially in mixed dye systems where it appears to be more strongly affected by competitive adsorption phenomena [3].
In optimized mixed-dye systems using experimental design methodologies, the total dye remaining in solution can be reduced to approximately 24% under optimal conditions [4]. The differences in adsorption capacity arise from variations in dye molecular structure, polarity, and steric factors that influence their interaction with the activated carbon surface. In all cases, the Freundlich isotherm model provides the best fit to the experimental data, suggesting heterogeneous adsorption onto the activated carbon surface with an exponential distribution of site energies [3] [5].
Table 2: Key Experimental Parameters and Their Impact on Adsorption Efficiency
| Experimental Parameter | Impact on Adsorption | Optimal Range for Acid Dyes | Influence on this compound |
|---|---|---|---|
| Contact time | Determines equilibrium attainment | 30-80 minutes | Follows pseudo-second-order kinetics |
| Mass of activated carbon | Directly affects removal percentage | Varies by dye concentration | Proportional to removal efficiency |
| Initial dye concentration | Influences driving force | 10-100 mg/L | Higher concentrations increase capacity |
| Temperature | Affects kinetic energy and binding | 25-30°C (room temperature) | Physical adsorption favored |
| Solution pH | Impacts ionization and binding | Acidic range for acid dyes | Influences surface charge interaction |
| Mixed dye systems | Competition affects individual dyes | Requires optimization | Moderate competitiveness observed |
Several experimental factors significantly influence the adsorption capacity of activated carbon for this compound and similar dyes. The contact time between the adsorbent and dye solution determines when equilibrium is reached, with most acid dyes following pseudo-second-order kinetics [3] [5]. The mass of activated carbon directly affects the percentage of dye removal, while the initial dye concentration provides the concentration gradient that serves as the driving force for adsorption [4].
In mixed dye systems, competitive adsorption occurs where different dye molecules compete for available binding sites on the activated carbon surface. This competition modifies the adsorption behavior compared to single-dye systems, with some dyes exhibiting preferential adsorption over others [3]. For this compound, the presence of other acid dyes in solution can reduce its adsorption capacity compared to when it is alone in solution, though to a lesser extent than Acid Orange 61 [4]. Additional factors such as solution pH, temperature, and activated carbon particle size also contribute to the overall adsorption efficiency and should be optimized for specific applications [1] [2].
The adsorption kinetics of this compound and other acid dyes onto activated carbon have been extensively studied to understand the rate-limiting steps and potential adsorption mechanisms. The consensus across multiple studies indicates that the adsorption of acid dyes follows pseudo-second-order kinetics, which suggests that the rate-limiting step may involve chemisorption through sharing or exchange of electrons between the dye molecules and the activated carbon surface [3] [5]. This kinetic model provides the best fit to the experimental data with correlation coefficients close to unity.
The pseudo-second-order kinetic model is mathematically represented as:
[ \frac{t}{q_t} = \frac{1}{k_2 q_e^2} + \frac{t}{q_e} ]
where (q_t) is the amount of dye adsorbed at time (t), (q_e) is the adsorption capacity at equilibrium, and (k_2) is the pseudo-second-order rate constant [5]. The validity of this model for acid dye adsorption indicates that the process is controlled by the adsorbent surface properties rather than by dye concentration alone, and that both the adsorbent and adsorbent properties influence the overall adsorption rate.
The equilibrium adsorption data for this compound and similar acid dyes consistently fit the Freundlich isotherm model, which describes heterogeneous adsorption onto surfaces with non-uniform energy distribution [3] [5]. The Freundlich model is expressed as:
[ q_e = K_F C_e^n ]
where (q_e) is the amount adsorbed at equilibrium, (C_e) is the equilibrium concentration in solution, (K_F) is the Freundlich constant indicative of adsorption capacity, and (n) is an empirical parameter related to adsorption intensity [5]. The value of (n) typically ranges between 0 and 1, with values closer to 1 indicating more favorable adsorption.
For this compound, the experimental isotherms generally display an S-shaped profile according to the classification system of Giles and co-workers, which suggests moderate affinity between the dye molecules and the activated carbon surface with possible vertical orientation of adsorbed molecules [3]. This shape indicates that as the dye concentration increases, the adsorption capacity initially rises slowly, then more rapidly, before eventually plateauing as saturation is approached.
The following diagram illustrates the systematic experimental workflow for evaluating activated carbon adsorption performance, incorporating key steps from preparation to data analysis:
Figure 1: The experimental workflow for evaluating activated carbon adsorption performance begins with material preparation and progresses through systematic testing under varied parameters, culminating in data modeling and performance comparison
This workflow encompasses the key experimental stages investigated in the studies, starting with the preparation of both activated carbon and dye solutions, proceeding through batch adsorption experiments with varied parameters, and concluding with analytical measurement and data modeling. The parameter variation stage is particularly critical as it examines the effects of contact time, adsorbent mass, initial concentration, and temperature on the overall adsorption efficiency [3] [4] [1]. The systematic approach ensures comprehensive characterization of the adsorption process, enabling accurate comparison between different dyes and conditions.
The comparative analysis of activated carbon adsorption for this compound in relation to other acid dyes reveals several significant insights for wastewater treatment applications. Activated carbon demonstrates effective adsorption capabilities for this compound, though with lower capacity compared to Acid Red 97 and variable performance relative to Acid Orange 61, particularly in mixed-dye systems. The consistent fit of experimental data to the Freundlich isotherm model confirms heterogeneous adsorption, while the pseudo-second-order kinetics suggest chemisorption mechanisms likely involving electron sharing between dye molecules and carbon surface sites.
For any analytical method, validation confirms that the procedure is suitable for its intended use. The table below summarizes the core parameters that need to be assessed, drawing from established guidelines for pharmaceuticals [1] [2] [3]. These principles are directly applicable to dye analysis.
| Parameter | Definition & Purpose | Typical Methodology & Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to assess analyte unequivocally in the presence of other components. | Compare signals from blank, placebo (if applicable), and sample. The blank/placebo should not interfere with the analyte signal [3]. |
| Linearity | Ability to obtain test results directly proportional to analyte concentration. | Prepare and analyze at least 5 concentrations across the range (e.g., 50-120% of target). Calculate correlation coefficient (r² ≥ 0.99) [1] [3]. |
| Range | The interval between upper and lower analyte concentrations for which linearity, accuracy, and precision are demonstrated. | Established based on the linearity study and intended use of the method (e.g., for assay of a drug, often 80-120% of label claim) [3] [4]. |
| Accuracy | Closeness between the accepted reference value and the value found. | Spiked recovery studies at multiple levels (e.g., 80%, 100%, 120%). Recovery should be 98-102% with low %RSD [1] [3]. |
| Precision | Degree of agreement among individual test results. Includes Repeatability (same conditions) and Intermediate Precision (different days, analysts). | Analyze multiple homogenous samples. %RSD for assay results should be ≤ 2.0% [1] [3]. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Based on signal-to-noise (3:1) or LOD = 3.3 × (SD of response / Slope of calibration curve) [1]. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on signal-to-noise (10:1) or LOQ = 10 × (SD of response / Slope of calibration curve) [1]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like pH, temperature, or mobile phase composition. System suitability criteria must still be met [3] [4]. |
A key study modeled the simultaneous photodegradation of this compound with two other acid dyes (Acid Red 97 and Acid Orange 61) [5] [6]. The experimental approach and findings are highly relevant for designing a validation protocol for this dye.
Key Experimental Findings:
Reported Experimental Protocol: The research provides a workflow for optimizing and analyzing the photodegradation process, which can inform your method validation. The following diagram outlines the key stages of this experimental strategy.
Since a direct protocol for this compound isn't fully detailed, you can construct one by integrating the general principles with the specific findings above.
The table below summarizes the basic identifying information for this compound from chemical databases. Note that there is a discrepancy in the reported CAS numbers.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | Sandoderm Brown G; Everacid Brown EG; C.I. This compound [1] |
| Reported CAS Numbers | 119509-49-8 [1], 75234-41-2 [2] |
| Common Applications | Dyeing of wool, nylon, silk, paper, leather, and inks [3]. |
In the absence of direct data, you can build a performance evaluation from first principles. The following workflow outlines a strategic approach for testing this compound in a polymer system, which can be adapted based on your specific research goals.
Based on the workflow above, here are detailed methodologies for key tests you could perform.
Color Fastness Testing
Mechanical Property Evaluation
Drug Release Kinetics (for biomedical polymers)
The performance of a dye within a polymer is highly dependent on the specific polymer-dye combination and the intended application.
I hope this structured approach helps you design a robust performance evaluation for your specific needs.
A key study investigated the photodegradation (breakdown by light) of a mixture of three dyes, including this compound [1]. The experiments were conducted in aqueous solution, and while not a direct measure of solubility, the study provides relevant context on the dye's behavior.
Should you obtain the raw data, you can structure a comparison using the following framework. This table outlines the key parameters for a guide on thermal solubility behavior.
| Characteristic | This compound | Alternative Dye 1 | Alternative Dye 2 |
|---|---|---|---|
| Molecular Structure | Information not located | (To be filled) | (To be filled) |
| Molecular Weight | 0 (as listed in some sources) [2] [3] | (To be filled) | (To be filled) |
| Solubility in Water | Information not located | (To be filled) | (To be filled) |
| Thermal Stability | Persistent under photodegradation [1] | (To be filled) | (To be filled) |
Based on the photodegradation study, here is a generalized experimental methodology that can be adapted for investigating dye properties like solubility [1].